

4-Nitropicolinaldehyde chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

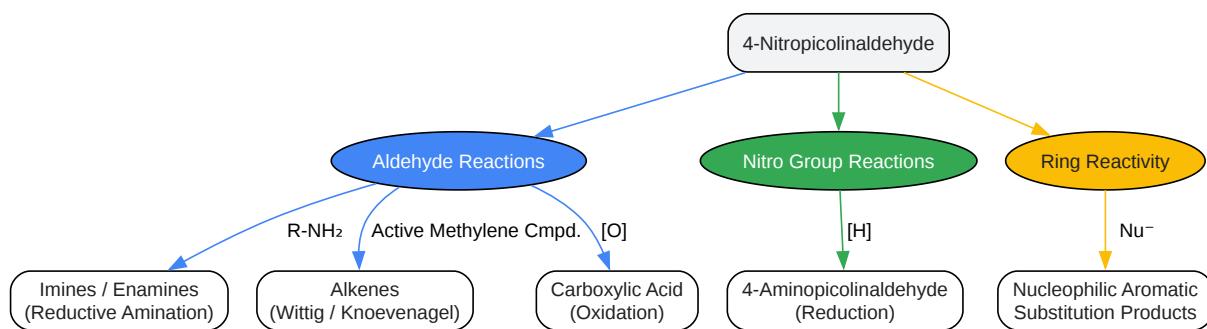
Compound Name: 4-Nitropicolinaldehyde

Cat. No.: B179673

[Get Quote](#)

An In-depth Technical Guide to the Chemical Properties and Applications of **4-Nitropicolinaldehyde**

Executive Summary


4-Nitropicolinaldehyde, also known as 4-nitropyridine-2-carbaldehyde, is a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. Its unique electronic structure, characterized by an electron-deficient pyridine ring bearing both a potent electron-withdrawing nitro group and a versatile aldehyde functionality, endows it with a distinct reactivity profile. This guide provides a comprehensive technical overview of its physicochemical properties, spectroscopic signature, chemical reactivity, synthesis, and applications. We delve into the causality behind its reactivity, offer validated experimental protocols, and highlight its role in the development of contemporary therapeutics, making this document an essential resource for researchers, chemists, and drug development professionals.

Introduction: The Strategic Importance of 4-Nitropicolinaldehyde

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals and agrochemicals. Within this class, substituted pyridines are of paramount importance. **4-Nitropicolinaldehyde** (Figure 1) emerges as a particularly valuable intermediate due to the orthogonal reactivity of its functional groups. The aldehyde group serves as a handle for a wide array of transformations, including condensations, reductive aminations, and oxidations, while

the nitro group profoundly influences the electronic character of the pyridine ring and can itself be transformed into other functional groups, such as amines.

This dual functionality allows for the strategic and sequential introduction of molecular complexity, making it a preferred substrate in the synthesis of bioactive molecules like kinase inhibitors and antimicrobial agents.^[1] Its utility is rooted in the predictable and controllable nature of its chemical behavior, which this guide will explore in detail.

[Click to download full resolution via product page](#)

Caption: Figure 2. Core Reactivity Pathways of **4-Nitropicolinaldehyde**.

- Reactions at the Aldehyde Group: The aldehyde is a classic electrophile. It readily undergoes nucleophilic addition with a variety of carbon and heteroatom nucleophiles. Key transformations include:
 - Condensation Reactions: It is an excellent substrate for Knoevenagel, Wittig, and Horner-Wadsworth-Emmons reactions to form α,β -unsaturated systems.
 - Reductive Amination: Reaction with primary or secondary amines followed by reduction (e.g., with NaBH_3CN) provides substituted aminomethyl-pyridines, a common motif in drug candidates.
 - * Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid (4-nitropicolinic acid) using standard oxidants like potassium permanganate or Jones reagent.

- Reactions of the Nitro Group: The nitro group is primarily a target for reduction.
 - Reduction to Amine: Catalytic hydrogenation (e.g., H₂, Pd/C) or chemical reduction (e.g., SnCl₂, Fe/HCl) efficiently converts the nitro group to a primary amine (4-aminopicolinaldehyde). This transformation is fundamental, as it converts a strongly deactivating group into a strongly activating group, completely altering the ring's electronic properties and providing a new nucleophilic site.
- Nucleophilic Aromatic Substitution (S_nAr): The powerful electron-withdrawing nitro group, in conjunction with the ring nitrogen, strongly activates the pyridine ring towards nucleophilic attack, particularly at the C-X position where X is a good leaving group. [2] While the parent molecule lacks a leaving group other than H⁻, its derivatives (e.g., 4-nitro-2-halopyridines) are highly reactive in S_nAr reactions.

Synthesis and Purification Protocol

The synthesis of **4-Nitropicolinaldehyde** is not trivial and requires careful control. A common conceptual route involves the nitration of a suitable pyridine precursor followed by introduction or unmasking of the aldehyde functionality. A validated two-step continuous flow synthesis of the key intermediate, 4-nitropyridine, from pyridine N-oxide has been reported with high yield and safety. [3] The subsequent introduction of the aldehyde can be achieved via oxidation of a methyl group.

Representative Synthesis: Oxidation of 2-Methyl-4-nitropyridine

This protocol is a representative method based on established transformations. Disclaimer: This protocol should only be performed by trained chemists in a suitable laboratory setting with all appropriate safety precautions.

Step 1: Synthesis of 2-Methyl-4-nitropyridine N-oxide (This intermediate is often prepared by the nitration of 2-methylpyridine N-oxide.)

Step 2: Deoxygenation to 2-Methyl-4-nitropyridine (The N-oxide is deoxygenated, for instance, using PCl₃.)

Step 3: Oxidation to **4-Nitropicolinaldehyde**

- Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2-methyl-4-nitropyridine (10 mmol) in 100 mL of glacial acetic acid.
- Reagent Addition: While stirring, add selenium dioxide (SeO_2 , 12 mmol) to the suspension.
Caution: Selenium compounds are highly toxic.
- Reaction: Heat the mixture to reflux (approximately 118 °C) and maintain for 4-6 hours.
Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase).
- Workup: Cool the reaction mixture to room temperature. A black precipitate of elemental selenium will form. Filter the mixture through a pad of Celite to remove the selenium.
- Extraction: Dilute the filtrate with 200 mL of water and neutralize carefully with a saturated solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane (3 x 75 mL).
- Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO_4), filter, and concentrate under reduced pressure using a rotary evaporator.
- Purification: The resulting crude solid can be purified by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel to yield pure **4-Nitropicolinaldehyde**.
- Validation: Confirm the identity and purity of the product using ^1H NMR, ^{13}C NMR, and melting point analysis, comparing the data to the reference values in Table 1 and Table 2.

[Click to download full resolution via product page](#)

Caption: Figure 3. Workflow for the Synthesis of **4-Nitropicolinaldehyde**.

Applications in Medicinal Chemistry and Drug Development

4-Nitropicolinaldehyde is not just a synthetic curiosity; it is a validated precursor for compounds with significant therapeutic potential.

- HDAC6 Inhibitors for Idiopathic Pulmonary Fibrosis (IPF): It has been used as a key building block in the synthesis of novel histone deacetylase 6 (HDAC6) inhibitors. [4] These compounds are being explored as pharmacological tools for the treatment of IPF, a progressive and fatal lung disease. [4]* Antimalarial Agents: The scaffold derived from 4-pyridinecarboxaldehyde (the non-nitrated analog) has been crucial in developing potent antimalarial compounds. [4] The principles of its reactivity are directly applicable to the synthesis of nitrated analogs to modulate activity and pharmacokinetic properties.
- General Bioactive Molecules: Its role as an intermediate is broad, contributing to the synthesis of various pyridine derivatives that are investigated for anticancer, antimicrobial, and anti-inflammatory activities. [1][5] The pyridine ring is a well-known pharmacophore, and the substituents at the 2- and 4-positions, installed via the aldehyde and nitro groups, are critical for tuning biological activity. [5]

Safety, Handling, and Storage

As with any reactive chemical, proper handling of **4-Nitropicolinaldehyde** is crucial. While a specific safety data sheet (SDS) is not provided in the search results, data from analogous compounds like 4-nitrobenzaldehyde and other pyridine aldehydes offer reliable guidance. [6][7][8]

- Hazards: May cause skin and serious eye irritation. [6][8] May cause an allergic skin reaction. [6][7] Handle as a potentially harmful substance.
- Personal Protective Equipment (PPE): Wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat. [6] All handling of the solid should be done in a chemical fume hood to avoid inhalation of dust. [9]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. [10] It should be stored under an inert atmosphere (e.g., nitrogen or argon) as it can be sensitive to air and moisture. [10] Keep away from heat, sparks, and open flames.
- Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents. [11]

Conclusion

4-Nitropicolinaldehyde is a high-value chemical intermediate whose strategic importance is derived from the electronically distinct and synthetically versatile aldehyde and nitro functional groups. Its well-defined physicochemical properties and predictable reactivity make it an indispensable tool for the construction of complex molecular architectures. For researchers in organic synthesis and drug discovery, a thorough understanding of its properties, from spectroscopic signatures to synthetic transformations, is key to unlocking its full potential in the development of novel therapeutics and advanced materials.

References

- MySkinRecipes. **4-Nitropicolinaldehyde**. [\[Link\]](#)
- National Center for Biotechnology Information. "**4-Nitropicolinaldehyde**" PubChem Compound Summary for CID 14578929. [\[Link\]](#)
- National Center for Biotechnology Information. "**6-Nitropicolinaldehyde**" PubChem Compound Summary for CID 14761467. [\[Link\]](#)
- St. Paul's Cathedral Mission College. **SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS**. [\[Link\]](#)
- Carl ROTH.
- Pipzine Chemicals. **2-Pyridinecarboxaldehyde, 4-Nitro**. [\[Link\]](#)
- National Center for Biotechnology Information. "**5-Nitropyridine-2-carbaldehyde**" PubChem Compound Summary for CID 15145501. [\[Link\]](#)
- Unknown. **SEM V (H) SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS**. [\[Link\]](#)
- ChemComplete. **Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3**. YouTube, 14 Oct. 2019. [\[Link\]](#)
- PubMed. **Kinetics and mechanisms of the reactions of 4-nitro- and 3-nitrophenyl 4-methylphenyl thionocarbonates with alicyclic amines and pyridines**. [\[Link\]](#)
- ResearchGate. **A Two-Step Continuous Flow Synthesis of 4-Nitropyridine**. [\[Link\]](#)
- Ningbo Inno Pharmchem Co., Ltd. **The Role of 4-Pyridinecarboxaldehyde in Advanced Organic Synthesis**. [\[Link\]](#)
- University of Wisconsin-Madison. **CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry**. [\[Link\]](#)
- Unknown. **Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis**. [\[Link\]](#)
- MDPI.
- ResearchGate. **Reactivity of 4-nitropyridine-N-oxide: Preparation of 4-substituted derivatives of pyridine-N-oxide and pyridine**. [\[Link\]](#)
- PrepChem.com. **Synthesis of 4-nitropyridine**. [\[Link\]](#)

- Unknown. Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 6 Pyridines: properties, syntheses & reactivity. [Link]
- ResearchGate.
- Semantic Scholar. Reactivity of 4-nitropyridine-N-oxide: Preparation of 4-substituted derivatives of pyridine-N-oxide and pyridine. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 4-Nitropicolinaldehyde [myskinrecipes.com]
- 2. imperial.ac.uk [imperial.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. 4-Pyridinecarboxaldehyde: Versatility in Medicinal Chemistry and its Preparation Method_Chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. fishersci.com [fishersci.com]
- 10. 2-Pyridinecarboxaldehyde, 4-Nitro- | Chemical Properties, Uses, Safety Data & Supplier Information China [pipzine-chem.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- To cite this document: BenchChem. [4-Nitropicolinaldehyde chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b179673#4-nitropicolinaldehyde-chemical-properties\]](https://www.benchchem.com/product/b179673#4-nitropicolinaldehyde-chemical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com